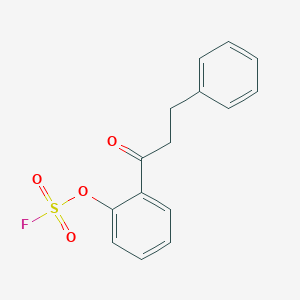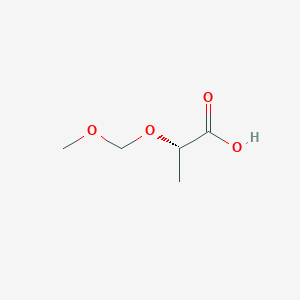
Phosphorothioic acid,trisodium salt, dodecahydrate (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Phosphorothioic acid, trisodium salt, dodecahydrate, also known as Sodium Thiophosphate, is a specialty chemical with the CAS number 51674-17-0 . It has various synonyms including Sodium Thiophosphate Dodecahydrate, Sodium Thiophosphate tribasisch dodecahydrate, and Sodium triphosphate tribasic dodecahydrate .
Molecular Structure Analysis
The molecular formula of Phosphorothioic acid, trisodium salt, dodecahydrate is H24Na3O15PS . The molecular weight is 396.19 . The structure is based on the phosphorothioic acid molecule, with three sodium ions replacing the hydrogen ions, and twelve water molecules associated with it.Physical And Chemical Properties Analysis
Phosphorothioic acid, trisodium salt, dodecahydrate has a molecular weight of 380.12 . It has a density of 1.62 g/mL at 25 °C .Scientific Research Applications
Heat Storage Media in Solar Energy
- Phosphorothioic acid, trisodium salt, dodecahydrate, as part of trisodium phosphate dodecahydrate, has been considered for solar heat storage applications. Its use as a saturated solution rather than pure material shows potential, but precautions are needed to avoid deterioration of its heat storage capacity. It is essential to maintain the presence of dodecahydrate crystal nuclei or control temperature exposure to prevent the appearance of a lower hydrate (Dancy, 1984).
Enhancement in Mass Spectrometry and Chromatographic Separation
- The compound, as part of polyphosphonated alkali metal salts, has been studied for its role in enhancing electrospray mass spectrometry and liquid chromatographic separation. Notably, treatment with diethylamine (DEA) significantly increases the intensities of acid ions and reduces sodium adduction signals (Ballantine, Games, & Slater, 1997).
Catalysis and Chemical Synthesis
- In studies related to chemical synthesis, the hydrolysis of phosphorothioate ions catalyzed by silicone grease highlighted the sensitivity of trisodium phosphorothioate production to the conditions in the reaction apparatus (Åkerfeldt, 1963).
DNA Research and Stability Investigations
- The compound has been involved in DNA research, particularly in studying the duplex stability of phosphorothioate and phosphorodithioate DNA analogues. These studies are crucial for understanding the effects of sulfur substitution on DNA properties (Jaroszewski, Clausen, Cohen, & Dahl, 1996).
Development of Ionic Hydrogels for Drug Delivery
- The compound's role in creating ionic hydrogels, such as chitosan cross-linked with phosphogluconic trisodium salt, has been researched. These hydrogels have potential applications in drug delivery and wound healing due to their nontoxicity and adequate adhesion properties (Martínez-Martínez et al., 2018).
Analytical Chemistry and Separation Techniques
- The compound has been used in the analytical separation of copper corrosion inhibitors, demonstrating its utility in capillary electrophoresis and aiding in the analysis of commercial products (Chen & Lin, 1996).
properties
CAS RN |
51674-17-0 |
|---|---|
Product Name |
Phosphorothioic acid,trisodium salt, dodecahydrate (9CI) |
Molecular Formula |
H5NaO4PS |
Molecular Weight |
155.06 |
InChI |
InChI=1S/Na.H3O3PS.H2O/c;1-4(2,3)5;/h;(H3,1,2,3,5);1H2 |
InChI Key |
BBHHOEPBXMMGNW-UHFFFAOYSA-N |
SMILES |
O.OP(=S)(O)O.[Na] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




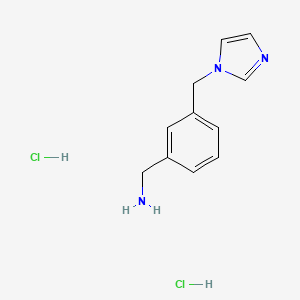
![Ethyl 3-(4-chlorophenyl)-5-[(4-fluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408700.png)
![N-(4-fluoro-3-nitrophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2408704.png)
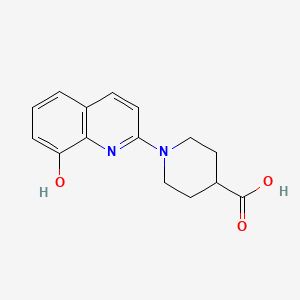
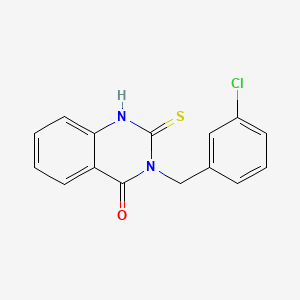
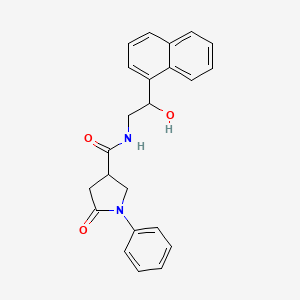
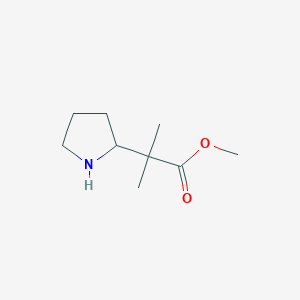
![N-(4-(4-chlorophenoxy)phenyl)-2,5-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2408710.png)
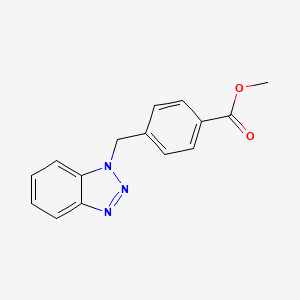
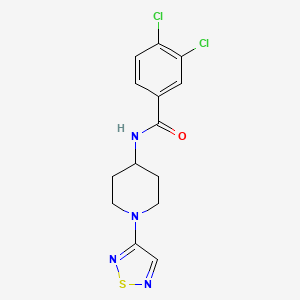
![N-allylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2408717.png)
